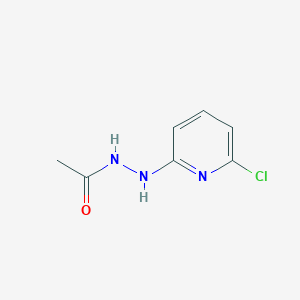

N'-(6-chloropyridin-2-yl)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(6-chloropyridin-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-5(12)10-11-7-4-2-3-6(8)9-7/h2-4H,1H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZFMOFANINYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314912 | |

| Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66999-51-7 | |

| Record name | 66999-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 6 Chloropyridin 2 Yl Acetohydrazide and Analogues

Sonochemical Synthesis Approaches for N'-(6-chloropyridin-2-yl)acetohydrazide Derivatives

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient method for synthesizing various organic compounds, including heterocyclic systems like pyridine (B92270) derivatives and hydrazones. researchgate.netekb.eg The use of high-frequency sound waves can significantly enhance reaction rates, improve yields, and reduce reaction times compared to conventional heating methods. researchgate.net This technique is particularly effective for reactions such as hydrazinolysis of esters and the formation of hydrazones from hydrazides and aldehydes. rsc.orglew.ro

Ultrasound-assisted synthesis is recognized as an environmentally friendly approach that often allows for reactions to be conducted under milder conditions, sometimes even in aqueous media or with reduced catalyst requirements. nih.govnih.gov For the synthesis of hydrazide-hydrazone derivatives, ultrasound irradiation has been shown to shorten reaction times from hours to minutes while providing good to excellent yields. lew.ro While specific studies detailing the sonochemical synthesis of this compound are not prevalent, the principles and demonstrated successes in related structures suggest its applicability. For instance, the synthesis of various hydrazones under ultrasound irradiation proceeds significantly faster and with higher yields than traditional refluxing. lew.ro

The table below illustrates a comparative example from the literature for the synthesis of benzoxazinonylhydrazone derivatives, highlighting the advantages of the ultrasound method over conventional heating.

| Compound | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 4a | Conventional Heating | 4h | 88 |

| Ultrasound Irradiation | 7 min | 94 | |

| 4b | Conventional Heating | 3h | 75 |

| Ultrasound Irradiation | 6 min | 80 | |

| 4c | Conventional Heating | 5h | 55 |

| Ultrasound Irradiation | 7 min | 60 | |

| 4d | Conventional Heating | 4h | 70 |

| Ultrasound Irradiation | 6 min | 75 |

Data adapted from a comparative study on the synthesis of benzoxazinonylhydrazone derivatives, demonstrating the efficiency of ultrasound methods. lew.ro

Conventional Reflux Synthesis Methods for this compound Analogues

The most common and established method for preparing acetohydrazide derivatives is through the hydrazinolysis of a corresponding ester. This reaction is typically performed under conventional reflux conditions. In the synthesis of this compound, the precursor would be ethyl 2-(6-chloropyridin-2-yl)acetate.

The general procedure involves reacting the ester with hydrazine (B178648) hydrate (B1144303), often in a solvent such as ethanol (B145695). nih.govnih.gov The mixture is heated under reflux for several hours. nih.gov Upon completion of the reaction, the mixture is typically cooled and poured into ice-water to precipitate the solid acetohydrazide product, which can then be collected by filtration and purified by recrystallization. nih.gov For example, the synthesis of 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide was achieved by refluxing the corresponding ethyl acetate (B1210297) derivative with hydrazine hydrate in absolute ethanol for 5 hours, resulting in a 65% yield. nih.gov Similarly, other acetohydrazide derivatives have been synthesized by refluxing the appropriate ethyl ester with an excess of hydrazine hydrate. mdpi.com

Nucleophilic Substitution Reactions in Precursor Synthesis for this compound

The synthesis of the core structure of this compound begins with the formation of its key precursor, 2-hydrazinyl-6-chloropyridine. This intermediate is readily prepared through a nucleophilic aromatic substitution (SNAr) reaction. psu.eduyoutube.com

The starting material for this reaction is 2,6-dichloropyridine (B45657). psu.edu In this process, one of the chlorine atoms on the pyridine ring is substituted by a hydrazinyl group. The reaction is carried out by treating 2,6-dichloropyridine with hydrazine hydrate. psu.edu Typically, the mixture is heated under reflux for a short period. In one documented procedure, 2,6-dichloropyridine was refluxed with 80% hydrazine hydrate for 45 minutes. psu.edu After cooling and purification, this method provides the 2-hydrazinyl-6-chloropyridine product in high yield (84.6%). psu.edu The reaction conditions are considered mild and produce the desired precursor efficiently. psu.edu This nucleophilic substitution is a crucial first step, providing the necessary hydrazinyl functional group for the subsequent formation of the acetohydrazide.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | 80% Hydrazine Hydrate | None (reagent as solvent) | Reflux, 45 min | 2-Hydrazinyl-6-chloropyridine | 84.6 |

Reaction data for the synthesis of the key precursor 2-hydrazinyl-6-chloropyridine. psu.edu

Derivatization Strategies Involving Substituted Aromatic Aldehydes

A common and versatile strategy for modifying acetohydrazides involves their reaction with substituted aromatic aldehydes to form Schiff bases, also known as hydrazones. This compound, possessing a terminal -NH2 group, can readily undergo condensation with the carbonyl group of an aldehyde. researchgate.netchemijournal.com

This reaction is typically carried out by refluxing the acetohydrazide and the desired aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid, although sometimes no catalyst is needed. nih.govchemijournal.com The resulting N'-arylideneacetohydrazide derivatives are often stable, crystalline solids that can be easily purified. orientjchem.org This derivatization method is highly valuable as it allows for the introduction of a wide variety of aromatic and heterocyclic rings, enabling the systematic modification of the compound's structure. The properties of the final Schiff base are influenced by the nature and position of the substituents on the aromatic aldehyde. researchgate.netorientjchem.org

The table below provides examples of this derivatization strategy using various aldehydes with hydrazide compounds.

| Hydrazide Backbone | Aldehyde Reactant | Resulting Schiff Base Substituent | Reaction Conditions |

|---|---|---|---|

| 2-Cyanoacetohydrazide | Benzaldehyde | Benzylidene | Reflux in 1,4-dioxane |

| 2-Cyanoacetohydrazide | 4-Chlorobenzaldehyde | 4-Chlorobenzylidene | Reflux in 1,4-dioxane |

| 2-Cyanoacetohydrazide | 4-Methoxybenzaldehyde | 4-Methoxybenzylidene | Reflux in 1,4-dioxane |

| 2-Cyanoacetohydrazide | Salicylaldehyde | 2-Hydroxybenzylidene | Reflux in 1,4-dioxane |

Examples of hydrazide derivatization with various aromatic aldehydes. nih.gov

Advanced Spectroscopic Characterization and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for N'-(6-chloropyridin-2-yl)acetohydrazide Derivatives

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra allows for the mapping of the carbon and hydrogen framework, while also providing information on the isomeric form of the molecule.

The ¹H-NMR spectrum of this compound displays characteristic signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups typically shifting signals to a higher frequency (downfield).

The pyridine (B92270) ring protons exhibit a distinct splitting pattern. The proton at position 4 (H-4) typically appears as a triplet, resulting from coupling with the adjacent protons at positions 3 and 5. The protons at H-3 and H-5 appear as doublets. The presence of the electron-withdrawing chlorine atom at position 6 influences the chemical shifts of these aromatic protons. The amide (NH) and hydrazone (NH) protons are notable for their broad signals, which can be exchangeable with deuterium (B1214612) oxide (D₂O), and their chemical shifts can be concentration and temperature-dependent. The acetyl methyl (CH₃) protons appear as a sharp singlet in the upfield region of the spectrum.

Illustrative ¹H-NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (acetyl) | 2.1 - 2.3 | Singlet (s) | N/A |

| Pyridine H-3 | 7.0 - 7.2 | Doublet (d) | ~8.0 |

| Pyridine H-4 | 7.6 - 7.8 | Triplet (t) | ~7.8 |

| Pyridine H-5 | 6.8 - 7.0 | Doublet (d) | ~7.5 |

| C(O)NH | 10.0 - 10.5 | Broad Singlet (br s) | N/A |

Note: Data are predictive and based on analogous structures. Actual values may vary depending on solvent and experimental conditions.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of the carbonyl carbon (C=O) is characteristically found in the downfield region (165-175 ppm). The carbons of the pyridine ring appear in the aromatic region (110-160 ppm), with the carbon atom bonded to the chlorine (C-6) being significantly influenced by the halogen's electronegativity. The acetyl methyl carbon (CH₃) is observed in the upfield region of the spectrum.

Illustrative ¹³C-NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (acetyl) | 20 - 25 |

| Pyridine C-3 | ~110 |

| Pyridine C-4 | ~140 |

| Pyridine C-5 | ~108 |

| Pyridine C-2 | ~158 |

| Pyridine C-6 | ~150 |

Note: Data are predictive and based on analogous structures. Actual values may vary depending on solvent and experimental conditions.

N-acylhydrazones, such as this compound, can exist as geometric isomers (E/Z) due to restricted rotation around the C=N double bond, as well as conformers due to rotation around the N-N and N-C(O) single bonds. In solution, these compounds often exist as a mixture of isomers, which can be observed in NMR spectra as a duplication of signals. nih.gov The major isomer is typically the thermodynamically more stable E-isomer, where steric hindrance is minimized. nih.gov

The ratio of isomers can be determined by integrating the corresponding signals in the ¹H-NMR spectrum. For instance, separate signals for the NH protons or the acetyl methyl groups of the E and Z isomers may be observed, allowing for quantification of their relative abundance. Two-dimensional NMR techniques, such as NOESY, can be employed to definitively assign the stereochemistry by observing through-space correlations between protons.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows characteristic absorption bands that confirm its structure.

The N-H stretching vibrations of the amide and hydrazone groups are typically observed as one or two bands in the region of 3100-3350 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group gives rise to a strong, sharp absorption band around 1650-1680 cm⁻¹. nih.gov The C=N stretching of the hydrazone linkage is found in the 1600-1640 cm⁻¹ region. nih.gov Aromatic C=C and C=N stretching vibrations from the pyridine ring appear in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is typically observed in the fingerprint region, below 800 cm⁻¹.

Illustrative FTIR Data Table

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide/Hydrazine) | 3100 - 3350 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, CH₃) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong, Sharp |

| C=N Stretch (Hydrazone) | 1600 - 1640 | Medium |

| C=C/C=N Stretch (Pyridine Ring) | 1400 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. The highly conjugated system, which includes the pyridine ring and the acylhydrazone moiety, gives rise to strong absorptions in the UV region. Pyridine-based hydrazones typically exhibit intense absorption bands related to π → π* transitions. rsc.orgrsc.org The exact position of the maximum absorption wavelength (λₘₐₓ) is sensitive to the solvent polarity.

Illustrative UV-Vis Data

| Electronic Transition | Approximate λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 250 - 280 | High |

| π → π* | 300 - 340 | Moderate |

Note: Values are typical for pyridine-hydrazone systems and can vary with solvent and substitution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

The fragmentation of N-acylhydrazones is complex but often involves characteristic cleavages. plos.org Common fragmentation pathways include the cleavage of the N-N bond, the N-C(O) bond, and fragmentation of the pyridine ring. The loss of the acetyl group (CH₃CO•, 43 Da) or the entire acetohydrazide side chain are plausible fragmentation steps. The presence of chlorine is indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope peak (M+2) having an intensity of approximately one-third that of the ³⁵Cl peak (M). libretexts.org

Illustrative Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Identity |

|---|---|

| 185/187 | [M]⁺ (Molecular Ion) |

| 142/144 | [M - CH₃CO]⁺ |

| 127/129 | [Cl-C₅H₃N-N]⁺ |

| 111/113 | [Cl-C₅H₃N]⁺ (Chloropyridyl cation) |

Note: m/z values correspond to the most abundant isotope (³⁵Cl). The presence of a corresponding M+2 peak is expected for chlorine-containing fragments.

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are indispensable tools in synthetic chemistry for monitoring the progress of reactions and for the purification of the final products. For the synthesis of this compound, both thin-layer chromatography (TLC) and column chromatography would be routinely employed.

Reaction Monitoring by Thin-Layer Chromatography (TLC):

TLC is a rapid and effective technique used to qualitatively monitor the progress of a chemical reaction, allowing for the determination of the optimal reaction time and conditions. In the synthesis of this compound, which would likely involve the acylation of 2-hydrazinyl-6-chloropyridine, TLC would be used to track the consumption of the starting materials and the formation of the product.

A typical TLC analysis would involve spotting the reaction mixture on a silica (B1680970) gel plate alongside the starting materials. The plate is then developed in a suitable solvent system. The choice of eluent is critical for achieving good separation of the spots. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. The ratio of these solvents is adjusted to obtain a retention factor (Rf) for the product that is typically between 0.3 and 0.5 for optimal separation and visualization.

The spots on the TLC plate can be visualized under UV light (254 nm), as the pyridine ring is UV active. Alternatively, staining with an appropriate agent, such as potassium permanganate (B83412) or iodine, can be used. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product would indicate the progression of the reaction.

Purification by Column Chromatography:

Upon completion of the reaction, as determined by TLC, the crude product mixture would require purification to remove any unreacted starting materials, reagents, and by-products. Column chromatography is the standard method for purifying organic compounds on a larger scale.

The principle of column chromatography is similar to TLC, but it is a preparative technique. A glass column is packed with a stationary phase, typically silica gel, and the crude product is loaded onto the top of the column. The same solvent system that provided good separation on TLC is then used as the mobile phase to elute the compounds through the column.

The different components of the mixture will travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Fractions are collected sequentially, and the composition of each fraction is analyzed by TLC to identify those containing the pure desired product. The fractions containing the pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified compound.

The following table outlines a hypothetical set of parameters for the chromatographic analysis of this compound, based on typical conditions for similar compounds.

| Parameter | Thin-Layer Chromatography (TLC) | Column Chromatography |

| Stationary Phase | Silica gel 60 F254 | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 or 2:1 v/v) | Hexane:Ethyl Acetate (gradient or isocratic) |

| Visualization | UV light (254 nm), Iodine stain, or Potassium permanganate stain | Fractions analyzed by TLC |

| Expected Rf | 0.3 - 0.5 for the product | Elution of the product after less polar impurities |

Crystallographic Analysis and Supramolecular Interactions of N 6 Chloropyridin 2 Yl Acetohydrazide Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method would be essential to ascertain the precise molecular conformation and packing of N'-(6-chloropyridin-2-yl)acetohydrazide.

Based on analyses of similar pyridine (B92270) and hydrazide derivatives, this compound is likely to crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic. For instance, the related compound 2-aminopyridinium 6-chloronicotinate crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The specific space group is determined by the symmetry elements present in the crystal lattice. The presence of hydrogen bonding and other directional intermolecular interactions significantly influences the resulting crystal symmetry.

The unit cell parameters (a, b, c, α, β, γ) define the dimensions and angles of the repeating unit in the crystal lattice. For this compound, these parameters would be determined from the diffraction pattern. The molecular conformation, including bond lengths, bond angles, and torsion angles, would reveal the spatial arrangement of the 6-chloropyridin-2-yl group relative to the acetohydrazide moiety. It is anticipated that the pyridine ring will be essentially planar, and the acetohydrazide group may exhibit some degree of torsion around the N-N and N-C bonds, influenced by both intramolecular and intermolecular interactions.

Analysis of Intermolecular and Intramolecular Interactions

The solid-state structure of this compound will be significantly governed by a network of intermolecular and intramolecular forces.

Beyond classical hydrogen bonds, other non-covalent interactions will play a crucial role in the supramolecular assembly. These include:

π-π Stacking: The electron-rich pyridine ring can participate in π-π stacking interactions with adjacent rings. The presence of the electron-withdrawing chlorine atom can influence the nature of these interactions. In the crystal structure of 2-aminopyridinium 6-chloronicotinate, two distinct π–π stacking interactions are observed. nih.gov

C-H⋯π Interactions: The C-H bonds of the pyridine ring and the acetyl group can act as weak hydrogen bond donors to the π-system of neighboring pyridine rings.

Halogen Bonding: The chlorine atom on the pyridine ring can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom, such as the oxygen of the carbonyl group or the nitrogen of the pyridine ring.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), a detailed picture of the close contacts can be obtained.

For this compound, a Hirshfeld surface analysis would likely reveal the following:

Prominent red spots on the dnorm surface , indicating close intermolecular contacts corresponding to the strong N-H⋯O hydrogen bonds.

Regions corresponding to H⋯H, C⋯H, and N⋯H contacts , which typically constitute a significant portion of the surface, highlighting the importance of weaker interactions.

Quantum Theory of Atoms in Molecules (QT-AIM) for Bonding Characterization

The QTAIM methodology, developed by Richard Bader, partitions a molecule into atomic basins based on the zero-flux surfaces of the gradient vector field of the electron density, ρ(r). Within this framework, the points of critical interest are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms. The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond.

Key topological parameters at the BCPs include:

The electron density (ρ(r)) : Its magnitude correlates with the bond order; higher values are indicative of stronger bonds.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). Negative values are characteristic of shared-shell interactions (covalent bonds), while positive values are typical for closed-shell interactions (ionic bonds, hydrogen bonds, and van der Waals interactions).

The total electron energy density (H(r)) : The sign of H(r) can also help to distinguish between different types of interactions. For covalent bonds, H(r) is typically negative, indicating a stabilizing interaction.

A hypothetical QTAIM analysis of this compound would likely reveal several key features. The covalent bonds within the pyridine ring and the acetohydrazide moiety would be characterized by high values of ρ(r) and negative values of ∇²ρ(r) at their respective BCPs, confirming their shared-shell nature.

Of particular interest would be the characterization of intramolecular hydrogen bonds. For instance, a hydrogen bond between the amide proton (N-H) and the pyridine nitrogen atom (N) would be identified by the presence of a bond path and a corresponding BCP. The topological parameters at this BCP would provide a quantitative measure of the strength and nature of this interaction. Typically, for hydrogen bonds, ρ(r) is relatively low, and ∇²ρ(r) is positive.

The table below presents hypothetical QTAIM data for selected bonds in this compound, based on values typically observed for similar bonds in related structures. This data serves to illustrate the type of information that a QTAIM analysis would yield.

| Bond | ρ(r) (e/ų) | ∇²ρ(r) (e/Å⁵) | H(r) (Hartree/ų) |

| C-Cl | 0.15 - 0.25 | > 0 | ~ 0 |

| N-H | 0.30 - 0.40 | < 0 | < 0 |

| C=O | 0.40 - 0.50 | < 0 | < 0 |

| N-N | 0.25 - 0.35 | < 0 | < 0 |

| C-N (pyridine) | 0.35 - 0.45 | < 0 | < 0 |

| N-H···N (H-bond) | 0.01 - 0.04 | > 0 | > 0 |

Computational Chemistry Investigations and Theoretical Modeling of N 6 Chloropyridin 2 Yl Acetohydrazide and Its Analogues

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a principal method in computational chemistry for studying the electronic structure of many-body systems. Its application to N'-(6-chloropyridin-2-yl)acetohydrazide allows for a detailed exploration of its molecular geometry, conformational possibilities, and vibrational properties.

Selection and Application of Basis Sets and Functionals

The accuracy of DFT calculations is intrinsically linked to the choice of the functional and the basis set. For organic molecules containing heteroatoms like this compound, a common and effective choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is known to provide a good balance between computational cost and accuracy for a wide range of chemical systems.

The selection of the basis set is equally critical. A frequently employed basis set for molecules of this size is the 6-311G(d,p). researchgate.net This split-valence basis set is augmented with diffuse functions and polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for a more flexible description of electron density, which is crucial for accurately modeling systems with lone pairs and potential hydrogen bonding. The choice of a particular basis set and functional is often validated by comparing calculated results with available experimental data for related compounds.

Table 1: Commonly Used Basis Sets and Functionals in DFT Studies of Pyridine (B92270) and Hydrazide Derivatives

| Category | Name | Description |

| Functional | B3LYP | A hybrid functional that combines the strengths of both Hartree-Fock theory and density functional theory. |

| M06-2X | A high-nonlocality functional with a good performance for main-group thermochemistry and noncovalent interactions. | |

| Basis Set | 6-31G(d) | A Pople-style basis set that includes polarization functions on heavy atoms. |

| 6-311++G(d,p) | A larger Pople-style basis set with diffuse and polarization functions on both heavy and hydrogen atoms. | |

| cc-pVTZ | A correlation-consistent basis set that provides a systematic way to converge to the complete basis set limit. |

Prediction of Molecular Geometry and Conformational Analysis

Geometry optimization is a fundamental application of DFT, where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this process would involve starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates until the forces on the atoms are negligible. The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial for flexible molecules like this compound, which has several rotatable bonds. By systematically rotating around these bonds and performing geometry optimizations for each conformation, a potential energy surface can be mapped out. This allows for the identification of the most stable conformer(s) and the energy barriers between them. These studies are vital for understanding the molecule's shape and how it might interact with other molecules.

Table 2: Predicted Geometrical Parameters for a Hypothetical Optimized Structure of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C=O | 1.23 |

| N-N | 1.38 | |

| C-Cl | 1.74 | |

| Bond Angle (°) ** | C-N-N | 118.5 |

| O=C-N | 123.0 | |

| Dihedral Angle (°) ** | C-C-N-N | 178.5 |

Vibrational Spectra Simulation and Interpretation

Once the molecular geometry is optimized, DFT can be used to calculate the vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the normal modes of vibration of the molecule. These simulated vibrational spectra, often presented as infrared (IR) and Raman spectra, can be compared with experimental data to confirm the structure of the synthesized compound.

Each calculated vibrational frequency can be assigned to specific types of molecular motion, such as stretching, bending, or wagging of particular bonds or functional groups. This assignment is often aided by visualizing the atomic displacements for each normal mode. For this compound, characteristic vibrational modes would include the C=O stretch of the amide group, N-H stretches, and various vibrations associated with the chloropyridine ring.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the electronic transitions and spectroscopic properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This extension of DFT allows for the calculation of excited state properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would reveal which parts of the molecule are most involved in electron donation and acceptance.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Prediction of Spectroscopic Properties

TD-DFT calculations can predict the electronic absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of excitation energies and corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT would be used to simulate its UV-Visible spectrum. This would involve identifying the major electronic transitions, such as π → π* and n → π* transitions, and the molecular orbitals involved in these transitions. The predicted spectrum can then be compared with an experimentally measured spectrum to validate the computational model and gain a deeper understanding of the molecule's electronic structure.

Nonlinear Optical (NLO) Properties and Optoelectronic Potential

Two-Photon Absorption and Nonlinear Refraction Phenomena

Two-photon absorption (TPA) is a quantum mechanical process where a molecule simultaneously absorbs two photons, transitioning to a higher energy state. This phenomenon is the foundation for numerous advanced applications, including two-photon fluorescence microscopy, which allows for deeper tissue imaging with reduced photodamage. The efficiency of TPA is quantified by the two-photon absorption cross-section (δ), typically measured in Goeppert-Mayer (GM) units.

Nonlinear refraction, on the other hand, refers to the intensity-dependent change in the refractive index of a material. This effect can lead to self-focusing or self-defocusing of a laser beam passing through the material. The nonlinear refractive index (n₂) is a key parameter characterizing this phenomenon. Materials with a large and fast n₂ are highly sought after for all-optical switching and optical limiting applications.

Computational studies on analogues of this compound, such as pyridine-based chalcones, have provided valuable insights into their third-order NLO properties. For instance, investigations combining experimental Z-scan techniques with Density Functional Theory (DFT) calculations have been employed to determine the two-photon absorption coefficient and nonlinear refractive index for such compounds.

In a study on pyridine-based anthracene chalcones, the following third-order NLO parameters were reported:

| Compound | Two-Photon Absorption Coefficient (β) (cm/GW) | Nonlinear Refractive Index (n₂) (x 10⁻¹⁶ cm²/W) | Second Hyperpolarizability (γ) (x 10⁻³⁴ esu) |

|---|---|---|---|

| (2E)-1-(anthracen-9-yl)-3-(pyridin-2-yl)prop-2-en-1-one (2PANC) | 0.18 | 5.8 | 2.1 |

| (2E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (3PANC) | 0.21 | 4.9 | 2.3 |

These findings highlight that subtle changes in the molecular structure, such as the position of the nitrogen atom in the pyridine ring, can significantly influence the NLO response. For instance, 3PANC exhibited a stronger two-photon absorption coefficient, while 2PANC showed a larger nonlinear refractive index researchgate.netacs.org.

Further research on other heterocyclic systems, such as thiazolopyrimidoquinoline derivatives, has also demonstrated the potential for significant nonlinear absorption and refraction. Experimental and theoretical results have confirmed that the NLO properties are closely related to the molecular dipole moment nih.govresearcher.life.

Computational Approaches for NLO Parameter Prediction

The prediction of NLO properties through computational methods is a powerful tool for designing and screening novel materials without the need for extensive synthesis and experimentation. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for this purpose.

These quantum chemical calculations can provide valuable information about the electronic structure of a molecule, including its polarizability and hyperpolarizabilities, which are intrinsic measures of the NLO response. The first hyperpolarizability (β) is related to second-order NLO effects, while the second hyperpolarizability (γ) governs third-order phenomena like TPA and nonlinear refraction.

Computational studies on pyridine derivatives have demonstrated the utility of DFT in predicting their NLO behavior. For example, the static second hyperpolarizability of 2-aminopyridinium p-toluenesulphonate has been calculated using different levels of theory, confirming its significant nonlinear response ias.ac.inresearchgate.net.

| Computational Method | Second Hyperpolarizability (γ) (x 10⁻³⁶ esu) |

|---|---|

| B3LYP/6-31G(d) | 14.8955 |

| HF/6-31G(d) | 6.1268 |

The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate predictions. The B3LYP functional is commonly employed for such studies. These theoretical calculations help in understanding the structure-property relationships that govern the NLO activity of these molecules ias.ac.in.

Advanced Computational Software Platforms in Research

A variety of sophisticated software packages are available to perform the complex quantum chemical calculations required for predicting NLO properties. These platforms implement a range of theoretical methods, from semi-empirical to high-level ab initio calculations.

Gaussian is one of the most widely used quantum chemistry software packages. It offers a broad array of functionalities, including the calculation of polarizabilities and hyperpolarizabilities using various DFT functionals and basis sets. Its user-friendly interface and extensive documentation make it a popular choice for researchers in this field.

GAMESS (General Atomic and Molecular Electronic Structure System) is another powerful and versatile open-source quantum chemistry package. It can perform a wide range of calculations, including DFT and various ab initio methods, to determine the NLO properties of molecules ameslab.govstackexchange.compsc.edu.

NWChem is a high-performance computational chemistry software developed by the Pacific Northwest National Laboratory. It is designed to run on supercomputers and can handle large and complex molecular systems. NWChem includes modules for calculating a variety of molecular properties, including those relevant to nonlinear optics github.ioloni.orgnwchem-sw.orggithub.ionwchem-sw.org.

These software platforms are instrumental in advancing the field of NLO materials research by enabling the theoretical investigation and rational design of novel chromophores with enhanced nonlinear optical responses.

Biological Activities and Pharmacological Potential of N 6 Chloropyridin 2 Yl Acetohydrazide Derivatives

Antimicrobial Activity Studies

Derivatives of acetohydrazide have been a focal point in the search for new antimicrobial agents, driven by the increasing challenge of antibiotic resistance. wisdomlib.org Research into hydrazide-hydrazone derivatives has shown that these compounds can exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria. wisdomlib.org For instance, certain (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives have demonstrated moderate to good antibacterial activity when tested against strains like Staphylococcus pyogenes, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. wisdomlib.org

Conversely, the antifungal activity of these acetohydrazide-hydrazone derivatives has been reported as relatively weak, particularly when compared against standard antifungal agents like Nystatin in studies involving Aspergillus niger and Candida albicans. wisdomlib.org The structure-activity relationship appears to be crucial, as the nature of the hydrazide fragment and substituents on associated benzene (B151609) rings can significantly influence the degree of microbial inhibition. nih.gov Some studies have identified specific hydrazones that are exceptionally active against fungal strains like Candida tenuis. researchgate.net

| Microorganism | Compound Type | Observed Activity |

|---|---|---|

| Staphylococcus aureus (Gram-positive) | Acetohydrazide-hydrazone derivatives | Moderate to Good Antibacterial Activity wisdomlib.org |

| Escherichia coli (Gram-negative) | Acetohydrazide-hydrazone derivatives | Moderate to Good Antibacterial Activity wisdomlib.org |

| Candida albicans (Fungus) | Acetohydrazide-hydrazone derivatives | Weak Antifungal Activity wisdomlib.org |

| Aspergillus niger (Fungus) | Acetohydrazide-hydrazone derivatives | Weak Antifungal Activity wisdomlib.org |

| Candida tenuis (Fungus) | 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Exceptionally Active (MIC 0.9 µg/mL) researchgate.net |

Antiviral Efficacy Research

The pyridine (B92270) nucleus is a common feature in many antiviral compounds, and derivatives of N'-(6-chloropyridin-2-yl)acetohydrazide have been explored for their potential in this area. Research has extended to various related structures, indicating the versatility of the chloropyridine scaffold. For example, 5-chloropyridinyl esters have been investigated as potential inhibitors of the SARS-CoV-2 3CL protease, a critical enzyme for viral replication. nih.gov

Other studies on different pyridine derivatives have shown promising results against a range of viruses. Novel 2-benzoxyl-phenylpyridine derivatives demonstrated significant antiviral effects against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com Similarly, a family of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives has been identified as inhibitors of hepatitis B virus (HBV) capsid assembly. nih.gov Furthermore, certain carbothioamide derivatives have shown inhibitory activity against the Yellow Fever Virus (YFV), with some compounds demonstrating effective concentrations (EC₉₀) in the low microgram per milliliter range. nuph.edu.ua

Anticancer Activity against Various Cell Lines

The cytotoxic potential of this compound derivatives against cancer cells has been an active area of investigation. A hydrazone derivative incorporating the 6-chloropyridin-2-yl group was included in the National Cancer Institute's (NCI) 60-cell line screen, although initial one-dose testing suggested it was slightly less active than its 5-bromopyridin-2-yl counterpart. mdpi.com

In Vitro Screening Methodologies

The primary method for assessing the anticancer potential of these compounds involves in vitro screening against a panel of human cancer cell lines. The NCI-60 screen is a comprehensive platform that evaluates cytotoxicity across a wide range of cancer types. mdpi.com More targeted studies utilize specific cell lines, such as MCF-7 (breast adenocarcinoma), A549 (non-small cell lung cancer), and HCT-116 (colon cancer), to determine the concentration of the compound required to inhibit cell growth by 50% (IC₅₀). nih.govnih.govresearchgate.net For example, a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which are structurally related, were evaluated against A549 and HCT-116 cell lines, with some compounds showing IC₅₀ values comparable to the standard drug Doxorubicin. nih.gov

Investigation of Mechanism of Action and Biological Targets

Research into the mechanism of action suggests that some pyridine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). nih.govresearchgate.net Studies on active 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivatives in HCT-116 cells revealed an ability to provoke apoptosis. nih.gov This was evidenced by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Bax, cytochrome C, p53, and caspases-3 and -9. nih.govresearchgate.net Furthermore, these compounds were found to disrupt the cell cycle, causing an arrest in the G2-M phase. nih.govresearchgate.net Other related acetohydrazide derivatives have also been shown to induce late cellular apoptosis and cause an accumulation of cells in the S phase of the cell cycle. researchgate.net

| Cell Line | Compound Type | IC₅₀ Value (µM) |

|---|---|---|

| A549 (Lung) | 1-(2-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)-3-phenylurea (Compound 5l) | 3.22 ± 0.2 nih.gov |

| HCT-116 (Colon) | 1-(2-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)-3-phenylurea (Compound 5l) | 2.71 ± 0.16 nih.gov |

| MCF-7 (Breast) | 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivative (Compound 7c) | 0.6 ± 0.01 µg/mL nih.gov |

Antitubercular Activity Investigations

Tuberculosis remains a significant global health threat, necessitating the discovery of novel therapeutic agents. Hydrazide-containing compounds, most notably isoniazid, are cornerstones of tuberculosis treatment. nih.gov This has spurred research into new hydrazide and acetohydrazide derivatives, including those with a chloropyridine moiety.

Studies on 2-phenyl-N-(pyridin-2-yl)acetamides have been conducted to investigate their antimycobacterial activity. researchgate.net A series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). researchgate.net The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to ≤50 μg/mL. researchgate.net Specifically, one derivative demonstrated prominent activity with an MIC of 6.25 μg/mL, while others showed good to moderate activity at 12.5 μg/mL. researchgate.net Importantly, compounds with significant antitubercular activity were also screened for cytotoxicity against human embryonic kidney cells and were found to have a favorable selectivity index. researchgate.net The mechanism for many hydrazide-based antitubercular drugs involves the inhibition of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in the bacterial cell wall. nih.gov

| Mycobacterium Strain | Compound Type | MIC Value (µg/mL) |

|---|---|---|

| M. tuberculosis H37Rv | 1,8-Naphthyridine-3-carbonitrile derivative (ANA-12) | 6.25 researchgate.net |

| M. tuberculosis H37Rv | 1,8-Naphthyridine-3-carbonitrile derivatives (ANC-2, ANA-1, etc.) | 12.5 researchgate.net |

| M. tuberculosis | N′-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide (Compound 8c) | 6.25 mdpi.com |

| M. tuberculosis | N′-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide (Compound 8b) | 12.5 mdpi.com |

Anti-Inflammatory Effects

The potential anti-inflammatory properties of this compound derivatives are also of interest. The structural similarity of these compounds to known anti-inflammatory agents suggests they could modulate inflammatory pathways. For instance, research on synthetic glabridin (B1671572) derivatives has shown that they can suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). mdpi.com This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com

The mechanism of action for these anti-inflammatory effects often involves the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com Some pyridazine-based compounds have been developed as multi-target anti-inflammatory agents that inhibit COX-2 and 5-lipoxygenase (5-LOX) enzymes. nih.gov Another strategy involves creating ester derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) with a chloropyridinyl moiety, designed to slowly release the parent anti-inflammatory drug within the cell. nih.gov

Other Investigated Biological Activities (e.g., Cardioprotective, Anticonvulsant, Antifungal)

The core structure of this compound, which combines a pyridine ring with an acetohydrazide linker, serves as a versatile scaffold for developing derivatives with a wide range of biological activities. Research into related structures has revealed significant potential in several therapeutic areas beyond a single primary focus, notably in anticonvulsant and antifungal applications.

Anticonvulsant Activity

Pyridine-containing compounds are well-established in the treatment of central nervous system disorders, and various derivatives have been investigated for their anticonvulsant properties. mdpi.comnih.gov The anticonvulsant effects of pyridine analogs are often attributed to their ability to modulate neurochemical pathways, such as enhancing GABAergic inhibition, inhibiting sodium and calcium channels, or modulating glutamate (B1630785) receptors. mdpi.com

Studies on compounds structurally related to this compound have shown promise in preclinical epilepsy models. For instance, various 1,4-dihydropyridine (B1200194) derivatives have demonstrated activity in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents. nih.gov The MES model is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ test suggests efficacy against absence seizures. researchgate.netnih.gov N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which replace the heterocyclic ring with a chain amide bound, have also shown protection exclusively in MES-induced seizures, underscoring the importance of specific structural features for activity. nih.gov The introduction of a trifluoromethyl group into the anilide moiety of these acetamide (B32628) derivatives was found to be essential for anticonvulsant activity. nih.gov

While direct studies on this compound are limited, the collective evidence from related pyridine, pyridazinone, and quinazolinone derivatives suggests that this chemical class is a promising starting point for the discovery of novel anticonvulsant agents. mdpi.comacs.orgnih.gov

Antifungal Activity

The pyridine nucleus is a common feature in many antifungal agents. mdpi.com Derivatives incorporating this scaffold have shown potent activity against a range of pathogenic fungi, including various Candida and Aspergillus species. The acetohydrazide group is also known to contribute to biological activity, as its hydrogen bond donor and acceptor capabilities facilitate effective interactions with target proteins.

Several pyridine carboxamide and acetohydrazide derivatives have been synthesized and evaluated as potential fungicides. One of the key mechanisms of action for these compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. For example, the pyridine carboxamide compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide displayed significant inhibitory activity against the SDH of Botrytis cinerea. Another important target for antifungal agents is cytochrome P450 14α-sterol demethylase (Cyp51), an enzyme essential for ergosterol (B1671047) biosynthesis in fungi. Docking studies have shown that pyridine-containing hydrazides can fit into the active site of Cyp51.

The data in Table 1 highlights the antifungal potential of various pyridine derivatives against different fungal strains, demonstrating the broad-spectrum possibilities of this chemical class.

Table 1: Examples of Antifungal Activity in Pyridine Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | Specific Compound Example | Target Fungus | Activity/Potency | Reference(s) |

|---|---|---|---|---|

| Pyridine Carboxamide | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | IC₅₀ = 5.6 mg/L (SDH Inhibition) | |

| Pyrazole-4-acetohydrazide | Compound 6f | Botrytis cinerea | EC₅₀ = 1.93 µg/mL | |

| Pyrazole-4-acetohydrazide | Compound 6w | Rhizoctonia solani | EC₅₀ = 0.27 µg/mL | |

| Nicotinic Acid Hydrazide | Derivative with dimethoxy substituents | Candida albicans, Aspergillus niger | Comparable to fluconazole | |

| Dipeptide Hydrazide | Nicotinyl-glycyl-glycine-hydrazide derivative | Candida albicans | MIC = 50-500 µg/mL |

Cardioprotective Activity

The investigation of cardioprotective effects for this compound and its close derivatives is an area with limited available research. While the broader class of pyridine derivatives includes compounds with significant cardiovascular action, such as dihydropyridine (B1217469) calcium channel blockers like nifedipine, these are structurally distinct from the acetohydrazide series.

Some research has explored other pyridine-containing molecules for cardioprotection. For instance, a hybrid molecule containing a 2-ethyl-3-hydroxy-6-methylpyridine (B133580) (a synthetic analog of vitamin B6) and a nitric oxide (NO) source was shown to reduce ischemic damage in a mouse model of myocardial ischemia. This effect was attributed to its antioxidant properties and its ability to release NO. Additionally, certain imidazo[1,2-a]pyridine-based compounds have been developed as HDAC6 inhibitors that exhibit both anticancer and cardioprotective effects, the latter associated with a reduction in inflammatory cytokines. However, a direct link between the this compound scaffold and cardioprotective activity has not been established in the current scientific literature.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to understand how potential drug candidates, or ligands, interact with their protein targets at a molecular level. For derivatives of this compound, docking studies have been instrumental in elucidating potential mechanisms of action for their antifungal and anticonvulsant activities.

In the context of antifungal research, molecular docking has been used to model the interaction of pyridine-based compounds with key fungal enzymes. Studies on pyridine carboxamides and pyrazole-acetohydrazides have identified succinate dehydrogenase (SDH) as a likely target. Docking simulations showed that these compounds could fit well into the active site of SDH, forming stable hydrogen bonds and hydrophobic interactions with key amino acid residues. Similarly, for antifungal compounds targeting cytochrome P450 14α-sterol demethylase (Cyp51), docking studies revealed that pyridine hydrazide derivatives could effectively occupy the active site, with interactions including heme coordination, hydrogen bonding, and π-π stacking.

For anticonvulsant activity, docking studies have explored the binding of related compounds to targets such as the GABA-A receptor, gamma-aminobutyric acid-aminotransferase (GABA-AT), and human carbonic anhydrase II (HCA II). researchgate.net These studies help to rationalize the structure-activity relationships observed in laboratory testing. For example, the docking of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine into the GABA-A receptor and GABA-AT enzyme predicted binding affinities that correlated with their observed anticonvulsant activity in animal models. The interactions typically involve hydrogen bonds with residues in the active site and hydrophobic interactions that stabilize the ligand-protein complex.

Table 2 summarizes findings from molecular docking studies on compounds structurally related to this compound, illustrating the specific interactions that underpin their predicted biological activities.

Table 2: Molecular Docking and Ligand-Protein Interactions of Related Pyridine Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | Protein Target | Predicted Activity | Key Interactions/Findings | Docking Score (Example) | Reference(s) |

|---|---|---|---|---|---|

| Pyridine Carboxamide | Succinate Dehydrogenase (B. cinerea) | Antifungal | Hydrogen bonds and hydrophobic interactions in the active site. | - | |

| Pyridine Hydrazide | Cytochrome P450 14α-demethylase (Cyp51) | Antifungal | Heme coordination, hydrogen bonding (e.g., with Met512), π-π stacking. | -179 to -107 (MolDock Score) | |

| Pyrimidine Thioacetamide | GABA-A Receptor (GABAAR) | Anticonvulsant | High affinity predicted for compounds with a 4-bromophenyl substituent. | -7.0 kcal/mol | |

| Pyrimidine Thioacetamide | GABA-aminotransferase (GABA-AT) | Anticonvulsant | High affinity predicted for compounds with a 4-bromophenyl substituent. | -8.0 kcal/mol |

Machine Learning and Chemoinformatics in Biological Activity Prediction

Machine learning and chemoinformatics are powerful tools in modern drug discovery, enabling the prediction of biological activities, the elucidation of structure-activity relationships, and the identification of novel drug candidates from vast chemical libraries.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a compound with its biological activity. This is achieved by calculating a set of numerical values, known as molecular descriptors, which encode different aspects of a molecule's physicochemical properties. These descriptors can be categorized as lipophilic (e.g., LogP), electronic (e.g., LUMO energy), geometric, or spatial.

For anticonvulsant agents, SAR studies have shown that lipophilicity is a critical parameter, as the drug must cross the blood-brain barrier. A balance between lipophilicity and water solubility is often necessary for optimal activity. QSAR models for anticonvulsant phenylmethylenehydantoins identified LUMO (Lowest Unoccupied Molecular Orbital) energy and LogP as critical parameters for activity.

In the development of antifungal agents, QSAR studies on 1,6-dihydropyrimidine derivatives revealed that descriptors such as CHI_3_C (a topological index), Molecular_SurfaceArea, and Jurs_DPSA_1 (related to charge distribution) significantly contributed to the activity. By building robust QSAR models, researchers can predict the activity of newly designed this compound derivatives before their synthesis, thereby prioritizing the most promising candidates for laboratory investigation.

Data mining and similarity analysis are chemoinformatic techniques used for virtual screening—the computational filtering of large compound databases to identify molecules with a high probability of being active against a specific biological target.

The underlying principle of similarity analysis is the "chemical similarity principle," which posits that structurally similar molecules are likely to have similar biological activities. This approach involves representing molecules as fingerprints (bit strings encoding structural features) and using similarity metrics (e.g., Tanimoto coefficient) to compare a query molecule (a known active compound) against a large database. Compounds exceeding a certain similarity threshold are selected as potential hits for further testing.

Data mining encompasses a broader set of machine learning algorithms (e.g., decision trees, support vector machines, neural networks) to build predictive models based on a training set of known active and inactive compounds. These models learn the complex relationships between molecular descriptors and biological activity. Once trained, the model can be used to screen massive virtual libraries, such as PubChem or ChEMBL, to identify novel and structurally diverse compounds that are predicted to be active. This in silico approach significantly accelerates the initial stages of drug discovery by focusing experimental efforts on a smaller, more promising set of candidates. For a scaffold like this compound, these methods can be used to explore vast chemical spaces to find derivatives with enhanced potency or novel biological activities.

Applications in Materials Science and Optoelectronics

Development of Organic Nonlinear Optical (NLO) Materials

There is no available data on the synthesis, characterization, or evaluation of N'-(6-chloropyridin-2-yl)acetohydrazide for its nonlinear optical properties. Research in the field of organic NLO materials often focuses on molecules with significant intramolecular charge transfer, typically involving electron donor and acceptor groups connected by a π-conjugated system. While the pyridine (B92270) ring and hydrazide moiety could potentially contribute to such properties, without experimental or theoretical studies, its efficacy as an NLO material remains unknown.

Potential in Optoelectronic Device Fabrication

Similarly, the potential of this compound in the fabrication of optoelectronic devices has not been explored in the available literature. The development of materials for optoelectronics requires specific photophysical and electronic properties, such as high charge carrier mobility, suitable energy levels, and stability. Studies on related acetohydrazide derivatives have shown some promise in this area, but these findings cannot be directly extrapolated to this compound due to the critical role of molecular structure in determining material properties.

Role in Agrochemical Development

In the realm of agrochemical development, various pyridine and hydrazide-containing compounds have been investigated for their potential as insecticides, herbicides, and fungicides. The chloropyridinyl group, in particular, is a key pharmacophore in several commercial insecticides. However, no studies have been published that investigate or report any biological activity or application of this compound in an agricultural context.

Future Research Directions and Challenges in N 6 Chloropyridin 2 Yl Acetohydrazide Research

Development of Greener Synthesis Routes

The traditional synthesis of hydrazide derivatives often involves multi-step processes that may utilize hazardous reagents and solvents, generating significant chemical waste. A primary future direction is the development of environmentally benign and sustainable synthetic methodologies for N'-(6-chloropyridin-2-yl)acetohydrazide. This aligns with the growing emphasis on green chemistry principles within the scientific community.

Future research should focus on exploring alternative energy sources to promote cleaner reactions. Microwave-assisted synthesis and ultrasound-assisted synthesis are two promising techniques that have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including pyridine (B92270) and hydrazide derivatives. mdpi.commdpi.com These methods often allow for reactions to be conducted in greener solvents, such as water or ethanol (B145695), or even under solvent-free conditions. acs.org For instance, the condensation of a substituted hydrazine (B178648) with a carboxylic acid or its derivative to form the hydrazide linkage could be significantly optimized using these non-conventional heating methods.

Another avenue of exploration is the use of reusable and non-toxic catalysts. The development of solid acid catalysts, organocatalysts like L-proline, or even biocatalysts could replace traditional corrosive acid or base catalysts, simplifying purification processes and minimizing environmental impact. nih.gov The goal is to design a synthetic protocol that is not only efficient and high-yielding but also economically viable and sustainable in the long term.

Table 1: Comparison of Potential Synthesis Routes for this compound

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |

| Energy Source | Thermal Conduction | Microwave Irradiation | Acoustic Cavitation |

| Reaction Time | Hours to Days | Minutes to Hours mdpi.com | Minutes to Hours nih.gov |

| Solvent Usage | Often requires high-boiling, toxic organic solvents | Can often use greener solvents or be solvent-free acs.org | Often performed in aqueous or ethanolic media nih.gov |

| Yields | Variable, can be moderate to good | Often higher yields compared to conventional methods mdpi.com | Generally good to excellent yields nih.gov |

| By-product Formation | Can lead to the formation of side products due to prolonged heating | Reduced side reactions due to shorter reaction times mdpi.com | Minimized by-product formation |

| Environmental Impact | Higher energy consumption and waste generation | Lower energy consumption and reduced waste chempanda.com | Energy efficient and environmentally friendly nih.gov |

Advanced Characterization Techniques for Complex Structures

A thorough understanding of the three-dimensional structure of this compound and its potential derivatives or metal complexes is fundamental for elucidating its properties and mechanism of action. While standard spectroscopic techniques such as FT-IR, UV-Vis, and NMR are essential for routine characterization, future research will necessitate the application of more advanced analytical methods.

Single-crystal X-ray diffraction is the most definitive technique for determining the precise molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov Obtaining high-quality crystals of this compound and its derivatives will be a critical step to unambiguously confirm their structures and understand their packing in the crystal lattice. researchgate.net This information is invaluable for computational modeling and for understanding structure-property relationships.

Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC), will be crucial for the complete assignment of proton (¹H) and carbon (¹³C) signals, especially for more complex derivatives. chempanda.com These techniques can help in elucidating the connectivity of atoms within the molecule and confirming the proposed structure in solution. Furthermore, specialized NMR experiments can provide insights into the conformational dynamics of the molecule.

Mass spectrometry (MS) is another powerful tool for structural elucidation. High-resolution mass spectrometry (HRMS) can provide the exact molecular weight, confirming the elemental composition of the synthesized compounds. chempanda.com Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns, which can help in identifying the different structural motifs within the molecule, particularly the chloropyridine and acetohydrazide fragments. nih.gov The presence of a chlorine atom will result in a characteristic M+2 isotopic peak, which is a key signature in the mass spectrum. rsc.org

Table 2: Expected Spectroscopic Data for the Characterization of this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring, the methylene (B1212753) (-CH₂) group, and the N-H protons of the hydrazide moiety. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the amide group. chempanda.com |

| ¹³C NMR | Resonances for all carbon atoms, including those in the chloropyridine ring and the acetohydrazide chain. The carbon attached to the chlorine atom will have a characteristic chemical shift. chempanda.com |

| FT-IR | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), N-H bending (amide II), and vibrations associated with the chlorinated pyridine ring. researchgate.net |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. A prominent M+2 peak with an intensity of approximately one-third of the molecular ion peak, confirming the presence of one chlorine atom. rsc.org |

| UV-Vis Spectroscopy | Absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions within the aromatic pyridine ring and the hydrazide chromophore. researchgate.net |

In-depth Mechanistic Studies of Biological Activities

Hydrazide-hydrazone and pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. acs.orgchempanda.comweimiaobio.com Preliminary screening may reveal that this compound possesses certain biological effects. However, a significant future challenge lies in moving beyond simple activity screening to in-depth mechanistic studies to understand how these molecules exert their effects at a cellular and molecular level.

Future research should aim to identify the specific biological targets of this compound and its active derivatives. This can be achieved through a combination of experimental and computational approaches. Techniques such as affinity chromatography, proteomics, and genetic screening can be used to isolate and identify the proteins or enzymes that interact with the compound. Once a potential target is identified, further biochemical and biophysical assays are needed to validate the interaction and to determine the mechanism of inhibition or activation.

Understanding the downstream effects of the compound on cellular pathways is also crucial. This can involve studying changes in gene expression, protein levels, and post-translational modifications in response to treatment with the compound. For instance, if the compound shows anticancer activity, researchers would need to investigate its effects on cell cycle progression, apoptosis, and signaling pathways known to be dysregulated in cancer. The toxicity profile of chloropyridine compounds, which can affect organs like the liver, also needs to be considered in these mechanistic studies. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation

A systematic exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) is essential for the rational design of more potent and selective derivatives of this compound. This involves synthesizing a library of analogs with systematic modifications to different parts of the molecule and evaluating how these changes affect their biological activity and physicochemical properties.

Key areas for modification include:

The Chloropyridine Ring: The position and number of chlorine atoms can be varied. nih.gov Additionally, the chlorine atom could be replaced with other halogens (F, Br, I) or other electron-withdrawing or electron-donating groups to study their effect on activity.

The Acetohydrazide Linker: The length of the alkyl chain can be modified, or it can be replaced with other linkers to alter the flexibility and spacing between the pyridine ring and the terminal functional group.

The Terminal Hydrazide Group: The terminal -NH₂ group can be derivatized to form hydrazones by reacting it with various aldehydes and ketones. This would introduce a wide range of substituents, allowing for a detailed exploration of the chemical space.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that correlate the structural features of the compounds with their biological activity. mdpi.com These models can help in identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the activity and can be used to predict the potency of newly designed compounds before their synthesis.

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, these in silico methods offer a powerful approach to accelerate the design and discovery of novel derivatives with desired properties.

Molecular docking studies can be used to predict the binding mode of this compound and its analogs within the active site of a putative biological target. chempanda.com This can provide valuable insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding and can guide the design of new derivatives with improved affinity and selectivity.

Virtual screening of large compound libraries is another powerful computational technique. By developing a pharmacophore model based on the key structural features of this compound, it is possible to screen virtual libraries to identify other molecules that are likely to have similar biological activity. nih.gov

Predictive modeling can also be used to estimate the physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of designed compounds. nih.gov This can help in prioritizing the synthesis of compounds with favorable drug-like properties, thereby reducing the time and cost associated with experimental studies.

Exploration of New Application Areas in Diverse Scientific Fields

While the initial focus of research on this compound might be on its potential biological activities, its unique chemical structure suggests that it could have applications in other scientific fields as well. A significant future direction is the exploration of these new application areas.

In materials science , the ability of the hydrazide moiety to coordinate with metal ions could be exploited to synthesize novel coordination polymers or metal-organic frameworks (MOFs). These materials could have interesting properties, such as porosity, catalysis, or luminescence, with potential applications in gas storage, separation, and sensing.

The pyridine and hydrazide functionalities make this compound an interesting ligand for coordination chemistry . The synthesis and characterization of its metal complexes could reveal novel structural motifs and catalytic activities. Chloropyridine derivatives have been explored for their use in catalysis. chempanda.com

In the field of sensor technology , the hydrazide group is known to be a good recognition site for certain anions and cations. nih.gov It may be possible to develop this compound-based chemosensors that can selectively detect specific analytes through a colorimetric or fluorometric response. mdpi.com This could have applications in environmental monitoring or biomedical diagnostics.

Furthermore, chloropyridines are valuable intermediates in the synthesis of agrochemicals and other fine chemicals. chempanda.com this compound could serve as a building block for the synthesis of more complex molecules with applications in agriculture or other industries.

Q & A

Q. What experimental and computational approaches validate the electronic communication in hydrazide-based dyes?

- Methodological Answer : Synthesize π-conjugated derivatives (e.g., fused with phenothiazine) and measure absorption/emission spectra. DFT calculations predict charge-transfer transitions. For solar cell applications, evaluate incident photon-to-current efficiency (IPCE) up to 64% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.